Synthesis and characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Synthesis and characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Executive Summary
This document provides a comprehensive technical guide for the synthesis and characterization of the secondary amine, Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of drug candidates.[1] This guide details a robust and efficient synthetic methodology centered on reductive amination, a cornerstone reaction in modern organic synthesis for its high selectivity and amenability to mild conditions.[2] We present a complete, step-by-step protocol for the synthesis, purification, and subsequent analytical characterization of the title compound, grounded in established chemical principles and supported by authoritative safety and procedural references. This whitepaper is designed to be a self-contained resource, enabling skilled researchers to replicate the described work and validate the final product with confidence.
Introduction and Strategic Approach
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (Molecular Formula: C₁₄H₂₂N₂O) is a secondary amine incorporating both a benzyl group and a morpholino-propane moiety.[3] While specific literature on this exact molecule is sparse, its structural components are of significant interest in drug development. The benzyl group is a common pharmacophore, and the morpholine ring is often used to improve properties such as solubility and metabolic stability.[1][4]
This guide focuses on the most logical and efficient synthetic pathway: a one-pot reductive amination. This strategy is superior to classical N-alkylation methods, which are often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as undesirable byproducts.[5] Reductive amination proceeds via the in-situ formation of an intermediate iminium ion from the condensation of an amine and a ketone, followed by immediate reduction to the target amine.[2][6]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule at the secondary amine C-N bond points directly to benzylamine and 1-(morpholin-4-yl)propan-2-one as the ideal starting materials for a reductive amination strategy.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Methodology
The chosen synthetic route involves the reaction of 1-(morpholin-4-yl)propan-2-one with benzylamine in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is particularly well-suited for this transformation as it is less reactive than other borohydrides like NaBH₄, showing high chemoselectivity for the reduction of the iminium ion intermediate over the starting ketone.[5] The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the iminium ion.
Caption: Proposed synthetic pathway via reductive amination.
Experimental Protocol: Synthesis
Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.
Materials and Reagents:
| Reagent | CAS No. | Molecular Wt. | Notes |
| 1-(morpholin-4-yl)propan-2-one | 6704-35-4 | 143.19 g/mol | Starting ketone.[7] |
| Benzylamine | 100-46-9 | 107.16 g/mol | Corrosive and harmful. Handle with extreme care in a fume hood.[8] |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | Water-reactive; releases flammable gas. Handle under inert gas.[9][10] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | Anhydrous solvent. |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 g/mol | Catalyst. |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | For quenching the reaction. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For extraction. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Drying agent. |
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(morpholin-4-yl)propan-2-one (1.0 eq.).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 eq.) to the solution, followed by glacial acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Note: The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Benzyl[1-(morpholin-4-yl)propan-2-yl]amine.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the incorporated functional groups and are intended to serve as a benchmark for validation.
Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Data, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H ₅) |
| ~ 3.75 | t | 4H | Morpholine protons (-O-CH ₂-) |
| ~ 3.70 | s | 2H | Benzyl protons (-N-CH ₂-Ph) |
| ~ 2.80 - 3.00 | m | 1H | Methine proton (-CH (CH₃)-) |
| ~ 2.40 - 2.60 | m | 6H | Morpholine & Methylene protons |
| ~ 1.80 | br s | 1H | Amine proton (-NH -) |
| ~ 1.10 | d | 3H | Methyl protons (-CH(C H₃)-) |
¹³C NMR (Expected Data, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | Aromatic C (quaternary, C-ipso) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 67.0 | Morpholine C (-O-C H₂-) |
| ~ 62.0 | Methylene C (-C H₂-N(morpholine)) |
| ~ 54.0 | Morpholine C (-N-C H₂-) |
| ~ 53.0 | Methine C (-C H(CH₃)-) |
| ~ 51.5 | Benzyl C (-C H₂-Ph) |
| ~ 17.0 | Methyl C (-C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3350 | Weak-Medium | N-H stretch (characteristic of a secondary amine)[11] |
| ~ 3030 - 3080 | Medium | Aromatic C-H stretch |
| ~ 2800 - 2950 | Strong | Aliphatic C-H stretch |
| ~ 1450 - 1500 | Medium | Aromatic C=C ring stretch |
| ~ 1115 | Strong | C-O-C stretch (characteristic of morpholine) |
| ~ 1250 - 1335 | Medium | Aromatic C-N stretch[11] |
| ~ 1020 - 1250 | Medium | Aliphatic C-N stretch[11] |
| ~ 690 - 770 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Expected Ion (ESI+) | m/z = 235.1805 [M+H]⁺ |
Note: The expected monoisotopic mass for [M+H]⁺ is derived from the compound's entry in PubChem.[3]
Safety and Handling
Professional laboratory safety practices are paramount. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are required at all times.
-
Benzylamine: Corrosive, flammable, and harmful if swallowed or in contact with skin.[8][12] Causes severe skin burns and eye damage.[8][13] Avoid inhalation of vapors.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive.[9][14] Contact with water releases flammable gases which may ignite spontaneously.[15] Causes serious eye damage and skin irritation.[10][14] Must be handled under an inert atmosphere and stored away from moisture.[10][14]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with appropriate caution.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quenched reaction mixtures and organic waste should be collected in appropriately labeled containers.
Conclusion
This guide outlines a reliable and well-documented method for the synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine via reductive amination. The protocol is designed for efficiency and selectivity, leveraging modern synthetic reagents to avoid common side reactions. The provided characterization data serves as a crucial reference for researchers to verify the identity and purity of the final product. By adhering to the detailed experimental and safety protocols, scientists can confidently synthesize this compound for further research and development applications.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]
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- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
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